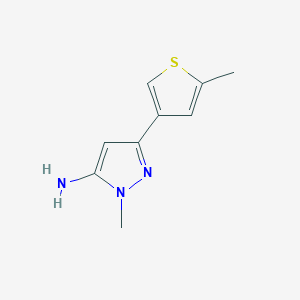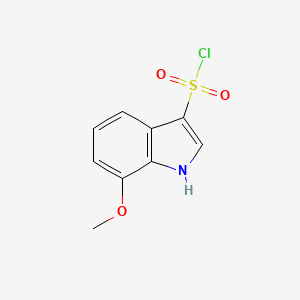
7-Methoxy-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.69 g/mol It is an indole derivative, which means it contains the indole nucleus, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 7-methoxyindole. One common method is to react 7-methoxyindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized indole derivatives.
Electrophilic Aromatic Substitution: The indole nucleus is susceptible to electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the sulfonylation of 7-methoxyindole.
Amines and Alcohols: Used in substitution reactions to form sulfonamide and sulfonate derivatives.
Oxidizing and Reducing Agents: Such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Functionalized Indole Derivatives: Resulting from oxidation or reduction reactions.
Applications De Recherche Scientifique
7-Methoxy-1H-indole-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 7-Methoxy-1H-indole-3-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The indole nucleus also plays a role in its biological activity, as it can interact with various receptors and enzymes in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole-7-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of a methoxy group at the 7-position.
7-Methoxy-1H-indole-2,3-dione: Contains a dione group at the 2,3-positions instead of a sulfonyl chloride group.
Uniqueness
7-Methoxy-1H-indole-3-sulfonyl chloride is unique due to the presence of both a methoxy group at the 7-position and a sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8ClNO3S |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
7-methoxy-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-7-4-2-3-6-8(15(10,12)13)5-11-9(6)7/h2-5,11H,1H3 |
Clé InChI |
YALQIVNKLGVIIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



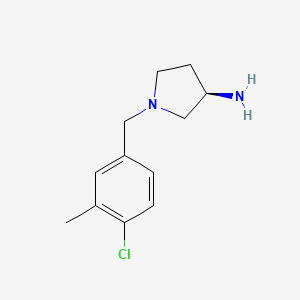
amine](/img/structure/B15272678.png)
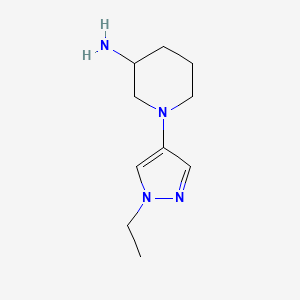
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
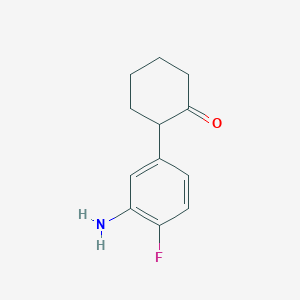
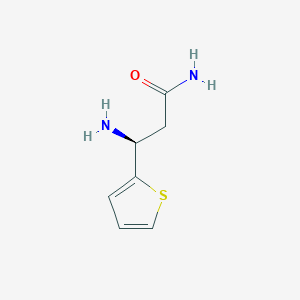
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
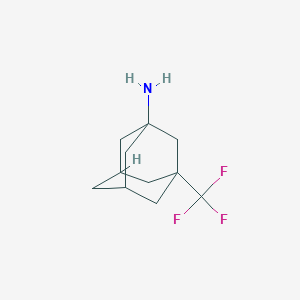
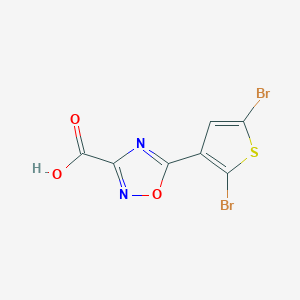
amine](/img/structure/B15272739.png)
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
